N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylphenoxy)butanamide
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Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylphenoxy)butanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with dimethyl groups and a butanamide chain linked to a methylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylphenoxy)butanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Coupling with Butanamide: The thiazole derivative is then coupled with 4-(4-methylphenoxy)butanamide through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The methyl groups on the thiazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones of the thiazole ring.
Reduction: Corresponding amines from the reduction of the amide group.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs.
Industry: Utilized in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylphenoxy)butanamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Phenoxybutanamide Derivatives: Compounds with similar structural motifs but different substituents.
Uniqueness
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylphenoxy)butanamide is unique due to its specific combination of a thiazole ring with dimethyl substitutions and a phenoxybutanamide chain. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-methylphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-6-8-14(9-7-11)20-10-4-5-15(19)18-16-17-12(2)13(3)21-16/h6-9H,4-5,10H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTMJGISOQCDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=NC(=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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